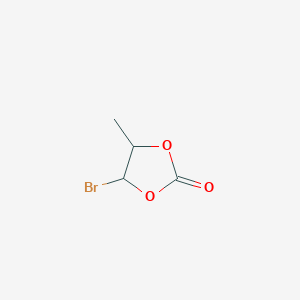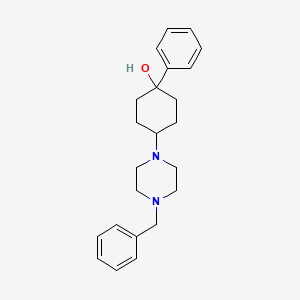
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol is a complex organic compound that features a piperazine ring substituted with a benzyl group and a phenylcyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclohexanol Addition: The final step involves the addition of the phenylcyclohexanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexanone.
Reduction: Formation of 4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-1-phenylcyclohexan-1-ol
- 4-(4-Ethylpiperazin-1-yl)-1-phenylcyclohexan-1-ol
- 4-(4-Phenylpiperazin-1-yl)-1-phenylcyclohexan-1-ol
Uniqueness
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol is unique due to the presence of the benzyl group on the piperazine ring, which can significantly influence its pharmacological properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors more effectively than its analogs.
Eigenschaften
CAS-Nummer |
546084-38-2 |
|---|---|
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
4-(4-benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C23H30N2O/c26-23(21-9-5-2-6-10-21)13-11-22(12-14-23)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20/h1-10,22,26H,11-19H2 |
InChI-Schlüssel |
FBXZFVYZLQQUFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N2CCN(CC2)CC3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


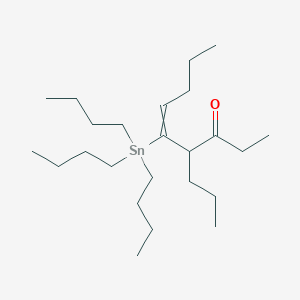
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
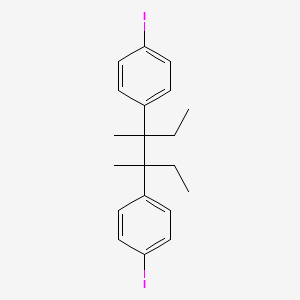
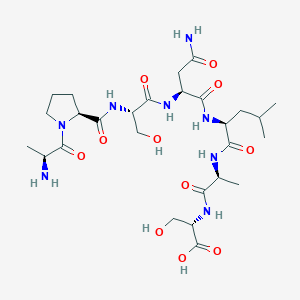

silane](/img/structure/B14226441.png)

![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
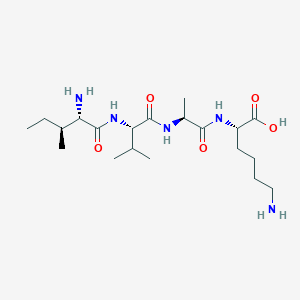
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
